1-[1-(Phenylsulfanyl)cyclopentyl]-1H-1,2,3-benzotriazole 1-[1-(Phenylsulfanyl)cyclopentyl]-1H-1,2,3-benzotriazole
Brand Name: Vulcanchem
CAS No.: 138883-73-5
VCID: VC5641342
InChI: InChI=1S/C17H17N3S/c1-2-8-14(9-3-1)21-17(12-6-7-13-17)20-16-11-5-4-10-15(16)18-19-20/h1-5,8-11H,6-7,12-13H2
SMILES: C1CCC(C1)(N2C3=CC=CC=C3N=N2)SC4=CC=CC=C4
Molecular Formula: C17H17N3S
Molecular Weight: 295.4

1-[1-(Phenylsulfanyl)cyclopentyl]-1H-1,2,3-benzotriazole

CAS No.: 138883-73-5

Cat. No.: VC5641342

Molecular Formula: C17H17N3S

Molecular Weight: 295.4

* For research use only. Not for human or veterinary use.

1-[1-(Phenylsulfanyl)cyclopentyl]-1H-1,2,3-benzotriazole - 138883-73-5

Specification

CAS No. 138883-73-5
Molecular Formula C17H17N3S
Molecular Weight 295.4
IUPAC Name 1-(1-phenylsulfanylcyclopentyl)benzotriazole
Standard InChI InChI=1S/C17H17N3S/c1-2-8-14(9-3-1)21-17(12-6-7-13-17)20-16-11-5-4-10-15(16)18-19-20/h1-5,8-11H,6-7,12-13H2
Standard InChI Key HUVMXYBVEUFLGK-UHFFFAOYSA-N
SMILES C1CCC(C1)(N2C3=CC=CC=C3N=N2)SC4=CC=CC=C4

Introduction

Molecular Structure and Nomenclature

Structural Characteristics

The compound’s IUPAC name, 1-[1-(Phenylsulfanyl)cyclopentyl]-1H-1,2,3-benzotriazole, delineates its core components:

  • A benzotriazole moiety (a bicyclic aromatic system with three nitrogen atoms).

  • A cyclopentyl ring substituted at the 1-position with a phenylsulfanyl (-SPh) group.

The benzotriazole unit is fused to the cyclopentyl group via a single bond, creating a sterically hindered environment that may influence reactivity and intermolecular interactions . The phenylsulfanyl substituent introduces electron-withdrawing characteristics, potentially enhancing stability in oxidative or acidic conditions .

Stereochemical Considerations

Synthetic Methodologies

Catalytic N-Functionalization of Benzotriazoles

A key synthetic route for benzotriazole derivatives involves N-sulfonylation or N-alkylation reactions. For example, 1-(phenylsulfonyl)-1H-benzotriazole (CAS 4106-18-7) is synthesized via iodine-catalyzed coupling of benzotriazole with sodium benzenesulfinate in a water–ethyl acetate solvent system . This method achieves a 97% yield under mild conditions (20°C, 3 hours) , suggesting its potential adaptability for synthesizing the target compound.

Proposed Synthesis for 1-[1-(Phenylsulfanyl)cyclopentyl]-1H-1,2,3-benzotriazole

  • Substrate Preparation:

    • 1H-Benzotriazole (CAS 95-14-7) as the starting material.

    • 1-(Phenylsulfanyl)cyclopentanol as the cyclopentylating agent.

  • Reaction Conditions:

    • Catalyst: Iodine (I₂) or Lewis acids (e.g., BF₃·OEt₂).

    • Solvent: Ethyl acetate–water (10:1 v/v) or dichloromethane.

    • Temperature: Room temperature (20–25°C).

    • Time: 3–6 hours.

  • Mechanism:

    • Activation of the cyclopentanol derivative via protonation or iodination.

    • Nucleophilic attack by the benzotriazole nitrogen at the electrophilic cyclopentyl carbon.

    • Elimination of water or HI to form the final product.

Purification and Characterization

Post-synthesis purification typically involves chromatography (TLC or column) using petroleum ether–ethyl acetate gradients . Structural confirmation would rely on:

  • ¹H/¹³C NMR: Aromatic protons (δ 7.0–8.5 ppm), cyclopentyl methylenes (δ 1.5–2.5 ppm), and sulfanyl-linked protons.

  • IR Spectroscopy: Stretching vibrations for S–Ph (∼690 cm⁻¹) and triazole C–N (∼1500 cm⁻¹).

  • Mass Spectrometry: Molecular ion peak at m/z ≈ 307.

Physicochemical Properties

Melting and Boiling Points

While direct data for the target compound is unavailable, structurally similar benzotriazoles exhibit melting points between 120°C (e.g., 1-phenylsulfonylbenzotriazole) and 160°C (e.g., 1,1'-biphenyl derivatives) . The cyclopentyl group may lower the melting point due to reduced crystallinity, while the sulfanyl moiety could increase it via sulfur–aromatic interactions.

Solubility

Benzotriazoles are generally soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethyl acetate or dichloromethane . The phenylsulfanyl group may enhance solubility in nonpolar solvents like toluene.

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